1-butyl-3-methyl-5-nitro-1H-pyrazole
Overview
Description
1-butyl-3-methyl-5-nitro-1H-pyrazole is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-butyl-3-methyl-5-nitro-1H-pyrazole can be synthesized through various methods. One common approach involves the condensation of 1,3-diketones with hydrazines. For instance, the reaction of 1-butyl-3-methyl-1,3-diketone with hydrazine hydrate in the presence of an acid catalyst can yield the desired pyrazole derivative . Another method involves the cyclization of α,β-unsaturated carbonyl compounds with hydrazines under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-butyl-3-methyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products Formed
Scientific Research Applications
1-butyl-3-methyl-5-nitro-1H-pyrazole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-butyl-3-methyl-5-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The pyrazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-3-methyl-5-nitro-1H-pyrazole
- 1-butyl-3-ethyl-5-nitro-1H-pyrazole
- 1-butyl-3-methyl-4-nitro-1H-pyrazole
Uniqueness
1-butyl-3-methyl-5-nitro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl and methyl groups, along with the nitro group, influences its reactivity and interactions with biological targets .
Properties
IUPAC Name |
1-butyl-3-methyl-5-nitropyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-4-5-10-8(11(12)13)6-7(2)9-10/h6H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCVLUCKGMBXNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC(=N1)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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